molecular formula C10H17NO3 B142153 Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate CAS No. 86815-10-3

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Cat. No. B142153
CAS RN: 86815-10-3
M. Wt: 199.25 g/mol
InChI Key: SHDMCZAXOGVTRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation is reported, which suggests that similar conditions could potentially be applied to the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate . Additionally, the use of protecting groups, such as 2-(pyridin-2-yl)ethanol for carboxylic acids, indicates advanced synthetic techniques that could be relevant .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate was analyzed using FT-IR, NMR, and density functional methods, which could be analogous to the structural analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the literature. Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates were shown to react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . This indicates that Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate might also undergo various chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are detailed in the literature. For instance, the review on 2-ethyl-1-butanol as a fragrance ingredient provides toxicological and dermatological data, which could be relevant for assessing the safety profile of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate . Moreover, the analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate includes spectroscopic analyses and quantum chemical calculations, which could inform the property analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate : The compound has been crystallized and its structure determined, revealing its monoclinic crystal system and specific dimensions, contributing to understanding its physical properties (Liu et al., 2009).

  • Synthesis Routes and Derivatives : Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate serves as a key component in synthesizing various pyrrole derivatives, showcasing its versatility and utility in organic synthesis (Dawadi & Lugtenburg, 2011).

Optical and Electronic Properties

  • Optical Properties of Derivatives : Certain derivatives of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate exhibit distinct optical properties, showing solvatochromism, which is the change in color depending on the solvent. This property is valuable for designing materials for optical applications (Krzyżak, Śliwińska, & Malinka, 2015).

  • Quantum Chemical Properties : Quantum chemical calculations have been performed on derivatives of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, analyzing their molecular properties like HOMO and LUMO energies, which are critical for understanding the electronic structure and reactivity of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Biocatalytic Applications

  • Enantioselective Hydrolysis : A new bacterial strain has been identified for the enantioselective hydrolysis of ethyl 2-(2-oxopyrrolidin-1-yl) butyrate. The strain, Tsukamurella tyrosinosolvens E105, offers high enantioselectivity and conversion rates, illustrating the compound's potential in biocatalytic processes (He, Yuan, Wang, & Wang, 2012).

properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMCZAXOGVTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560280
Record name Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

CAS RN

86815-10-3
Record name Ethyl α-ethyl-2-oxo-1-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86815-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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